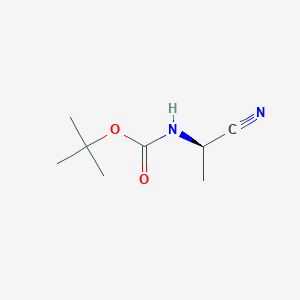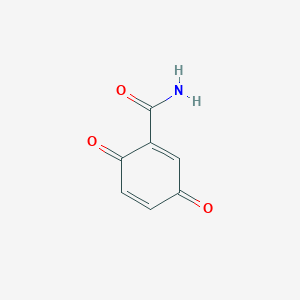
Alanyl-alanyl-phenylalanine chloromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-alanyl-phenylalanine chloromethyl ketone is a synthetic peptide derivative known for its role as a protease inhibitor. This compound is characterized by its ability to inhibit serine proteases, particularly chymotrypsin-like enzymes. It is often used in biochemical research to study enzyme mechanisms and to inhibit protease activity in various experimental setups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alanyl-alanyl-phenylalanine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is assembled, the chloromethyl ketone group is introduced through a reaction with chloromethyl ketone reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Alanyl-alanyl-phenylalanine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as the serine residue in the active site of serine proteases.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide chain. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound are covalent adducts with proteins or peptides. These adducts result from the substitution of the chlorine atom in the chloromethyl ketone group with a nucleophilic residue in the target protein.
Applications De Recherche Scientifique
Alanyl-alanyl-phenylalanine chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme mechanisms and to inhibit specific proteases in biochemical assays.
Biology: Employed in cell biology to inhibit protease activity and study the role of proteases in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.
Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of alanyl-alanyl-phenylalanine chloromethyl ketone involves the formation of a covalent bond between the chloromethyl ketone group and the active site serine residue of serine proteases. This covalent modification irreversibly inhibits the protease by blocking its catalytic activity. The phenylalanine residue in the compound provides specificity for chymotrypsin-like proteases, ensuring selective inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tosyl phenylalanyl chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone: A tetrapeptide inhibitor with specificity for elastase.
Phenylmethylsulfonyl fluoride: A serine protease inhibitor with a different reactive group (fluoride) but similar inhibitory properties.
Uniqueness
Alanyl-alanyl-phenylalanine chloromethyl ketone is unique due to its specific inhibition of chymotrypsin-like proteases and its use in studying enzyme mechanisms. Its structure allows for selective inhibition, making it a valuable tool in biochemical research .
Propriétés
Numéro CAS |
102129-66-8 |
|---|---|
Formule moléculaire |
C16H22ClN3O3 |
Poids moléculaire |
339.82 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C16H22ClN3O3/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)/t10-,11-,13-/m0/s1 |
Clé InChI |
ONICONPPGVXITG-GVXVVHGQSA-N |
SMILES |
CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N |
Key on ui other cas no. |
102129-66-8 |
Synonymes |
AAF-chloromethylketone AAF-CMK AAPCK Ala-Ala-Phe-chloromethyl ketone alanyl-alanyl-phenylalanine chloromethyl ketone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)




